Product packaging for (2-AMINOETHYL)(2-METHOXYETHYL)AMINE(Cat. No.:CAS No. 19815-35-1)

(2-AMINOETHYL)(2-METHOXYETHYL)AMINE

Cat. No.: B3249836
CAS No.: 19815-35-1
M. Wt: 118.18 g/mol
InChI Key: FMIQDBOZNIIQMO-UHFFFAOYSA-N
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Description

Significance and Research Trajectory within Organic Chemistry

Substituted diamines are a cornerstone in the synthesis of a wide array of more complex molecules and materials. Their utility stems from the presence of two amine functional groups, which can act as nucleophiles, bases, or as building blocks for polymers and coordination complexes. The research trajectory of analogous compounds, such as N-ethylethylenediamine, highlights their importance as intermediates in the synthesis of pharmaceuticals, including antibiotics. google.com For instance, N-ethylethylenediamine is a crucial raw material for producing certain cephalosporin (B10832234) and penicillin antibiotics. google.com

The broader class of aliphatic polyamines, like tris(2-aminoethyl)amine (B1216632), are recognized for their strong coordination ability with transition metal atoms, forming stable chelates. patsnap.com This property makes them valuable as chelating agents, catalysts, and corrosion inhibitors. patsnap.comnih.gov Furthermore, the reactivity of the amino groups allows for their use in creating complex molecular architectures. For example, 2-methoxyethylamine (B85606), a related primary amine, is utilized in substitution reactions and to synthesize amides. sigmaaldrich.com

Given this context, (2-AMINOETHYL)(2-METHOXYETHYL)AMINE, with its combination of primary and secondary amine functionalities alongside an ether linkage, is positioned as a compound of interest for further exploration in synthetic and materials chemistry. The presence of multiple reactive sites suggests its potential as a versatile building block and ligand.

Chemical Structure and Classification within Substituted Diamine Frameworks

This compound, systematically named N¹-(2-methoxyethyl)ethane-1,2-diamine, is an aliphatic asymmetrical diamine. sigmaaldrich.com Its structure consists of an ethylenediamine (B42938) backbone that is substituted on one of the nitrogen atoms with a 2-methoxyethyl group. This classifies it as a substituted diamine, containing both a primary and a secondary amine, as well as an ether functional group.

The chemical reactivity of this molecule is dictated by the interplay of these functional groups. The primary amine (–NH₂) and the secondary amine (–NH–) both possess lone pairs of electrons on the nitrogen atoms, rendering them nucleophilic and basic. The secondary amine is generally less basic but can still participate in a variety of chemical transformations. The ether group (–O–CH₃) introduces a degree of polarity and can influence the solubility and coordination properties of the molecule.

The structural characteristics of this compound are summarized in the table below.

PropertyValue
IUPAC Name N¹-(2-methoxyethyl)ethane-1,2-diamine sigmaaldrich.com
CAS Number 19815-35-1 sigmaaldrich.com
Molecular Formula C₅H₁₄N₂O
Molecular Weight 118.18 g/mol sigmaaldrich.com
InChI Key FMIQDBOZNIIQMO-UHFFFAOYSA-N sigmaaldrich.com

The presence of both a primary and a secondary amine allows for selective functionalization under controlled reaction conditions, a valuable attribute in multi-step organic synthesis. The methoxyethyl substituent can also play a role in modulating the steric and electronic properties of metal complexes when the diamine is used as a ligand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2O B3249836 (2-AMINOETHYL)(2-METHOXYETHYL)AMINE CAS No. 19815-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-methoxyethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-8-5-4-7-3-2-6/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIQDBOZNIIQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286924
Record name N1-(2-Methoxyethyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-35-1
Record name N1-(2-Methoxyethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19815-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(2-Methoxyethyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Aminoethyl 2 Methoxyethyl Amine and Its Key Precursors/derivatives

Direct Synthesis Pathways of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE

Direct synthesis of this compound can be achieved through several established chemical reactions. These methods typically involve the formation of new carbon-nitrogen bonds to construct the final diamine structure.

Nucleophilic Substitution Approaches Utilizing Haloalkane Precursors

Nucleophilic substitution is a fundamental strategy for synthesizing amines. In this context, a haloalkane precursor is reacted with an appropriate amine, where the amine acts as the nucleophile, displacing the halide.

A common approach for synthesizing compounds structurally similar to this compound involves the reaction of a haloalkane with an amine. For instance, the synthesis of 2-(2-methoxyethoxy)ethylamine is achieved by reacting 1-(2-chloroethoxy)-2-methoxyethane with ammonia (B1221849). This reaction is typically conducted under elevated temperature and pressure in an autoclave. The use of a primary amine as the nucleophile can lead to the formation of secondary and tertiary amines through subsequent reactions. To favor the formation of the desired primary amine, a large excess of the nucleophile (ammonia in this case) is often used.

A general challenge in amine synthesis via nucleophilic substitution is the potential for over-alkylation, where the newly formed amine reacts further with the haloalkane, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine.

This method offers significant advantages, including the avoidance of over-alkylation that can be problematic in direct alkylation methods. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity. These reagents are mild enough not to reduce the initial carbonyl compound but are effective in reducing the intermediate imine or iminium ion. The reaction can often be performed as a "one-pot" procedure, where the carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel.

Precursor and Intermediate Syntheses Relevant to this compound

Preparation of 2-Methoxyethylamine (B85606) and its Analogues

2-Methoxyethylamine is a crucial precursor for various chemical syntheses. Industrial production has traditionally involved the high-temperature dehydration of ethylene (B1197577) glycol monomethyl ether and ammonia over a catalyst like nickel or alumina. However, this method often requires harsh conditions (temperatures of 200-250°C) and can result in low yields (6-17%).

More recent and efficient methods have been developed. One such method involves the reaction of ethanolamine (B43304) with benzaldehyde (B42025) to form an aldimine, followed by methylation and subsequent deprotection to yield 2-methoxyethylamine with significantly higher yields of 56-84%. Another approach is the hydrogenation reduction amination of ethylene glycol monomethyl ether and ammonia in the presence of a catalyst, which also offers a more efficient route.

Below is a table summarizing various synthetic methods for 2-Methoxyethylamine:

Starting Material(s)Reagents/CatalystConditionsYieldReference
Ethylene glycol monomethyl ether, AmmoniaNickel or Alumina catalystHigh temperature (200-250°C) and pressure6-17%
Ethanolamine, Benzaldehyde1. Azeotropic dehydration 2. Methylating agent (e.g., methyl iodide) 3. Acid hydrolysisMulti-step56-84%
Ethylene glycol monomethyl ether, Ammonia, HydrogenSupported metal catalyst with transition metal oxide250°C, 0.5 MPa74.76% conversion, 60.61% selectivity

Formation of Related Methoxyethyl Amine Scaffolds

The synthesis of various methoxyethyl amine scaffolds is important for creating a diverse range of chemical compounds. For example, Bis(2-methoxyethyl)amine can be synthesized and utilized as a reactant in several chemical transformations. It participates in the Buchwald-Hartwig amination reaction to form aryl amines and can be used to synthesize α-ketoamides and N,N-dialkyl perfluoroalkanesulfonamides.

Advanced Synthetic Transformations and Derivatizations Involving this compound

The primary and secondary amine groups in this compound and related compounds allow for a wide array of derivatization reactions. These transformations are crucial for modifying the properties of the parent molecule for specific applications.

Derivatization is a common technique used to enhance the volatility, thermal stability, and chromatographic performance of analytes for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). Common derivatization reactions for amines include acylation and silylation.

For instance, primary amines can be derivatized using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N,N-dimethylformamide dimethylacetal (DMF-DMA). Fluorescent tagging reagents such as o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are also widely used for the derivatization of primary amines, enabling sensitive detection in chromatographic methods. The stability of these derivatives can be a critical factor, with some, like those formed with OPA, being somewhat unstable.

The synthesis of N-(2-(phosphonomethoxy)ethyl) derivatives bearing aminomethyl groups has been explored for potential antiviral applications, highlighting the importance of derivatization in drug discovery.

Below is a table of common derivatizing agents for amines:

Derivatizing AgentFunctional Group TargetedPurposeReference
Trifluoroacetic anhydride (TFAA)Primary aminesAcylation for GC-MS analysis
N,N-Dimethylformamide dimethylacetal (DMF-DMA)Primary aminesAlkylation for GC-MS analysis
o-Phthaldialdehyde (OPA)Primary aminesFluorescent tagging for HPLC
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary and secondary aminesFluorescent tagging for HPLC
TrimethylchlorosilaneActive hydrogens (amines, alcohols, etc.)Silylation for GC-MS analysis

Buchwald-Hartwig Amination Reactivity for Aryl Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in organic synthesis. wikipedia.org This reaction allows for the coupling of amines with aryl halides, triflates, and other electrophiles, providing a more versatile and milder alternative to traditional methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org The development of this reaction has significantly broadened the scope of accessible aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amide complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands developed to accommodate a wide range of substrates and reaction conditions. wikipedia.orglibretexts.org

While direct examples involving this compound in Buchwald-Hartwig aminations are not extensively detailed in the provided search results, its nature as a primary and secondary diamine makes it a suitable candidate for such transformations. The presence of two nucleophilic nitrogen atoms suggests the potential for mono- or di-arylation depending on the reaction stoichiometry and conditions. The primary amine is generally more reactive than the secondary amine.

Key Features of Buchwald-Hartwig Amination:

FeatureDescription
Catalyst Typically a Palladium(0) complex, often generated in situ from a Pd(II) precursor. acsgcipr.org
Ligands Bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, DPPF, Josiphos-type) are common. wikipedia.org
Substrates Aryl halides (I, Br, Cl) and triflates are effective coupling partners for primary and secondary amines. acsgcipr.orgorganic-chemistry.org
Base A non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required. libretexts.org
Solvents Anhydrous, non-polar aprotic solvents like toluene (B28343) or dioxane are typically used. acsgcipr.org

Synthesis of N,N-Dialkyl Perfluoroalkanesulfonamides

The synthesis of N,N-dialkyl perfluoroalkanesulfonamides can be achieved through the reaction of perfluoroalkylsulfonyl fluorides (RFSO2F) or chlorides (RFSO2Cl) with primary or secondary amines. researchgate.net This reaction represents a standard method for the formation of sulfonamides. Another common approach involves the use of triflic anhydride ((CF3SO2)2O) in the presence of a base like triethylamine. researchgate.net

In the context of this compound, its primary and secondary amine functionalities can react with perfluoroalkanesulfonyl halides to form the corresponding N-substituted and N,N-disubstituted perfluoroalkanesulfonamides. The reactivity of the primary amine is expected to be higher than that of the secondary amine, allowing for potential selective functionalization.

Amide Formation Reactions via Carboxylic Acid Condensation

The direct condensation of carboxylic acids and amines to form amides is a fundamental transformation in organic chemistry. However, this reaction can be challenging due to the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and shift the equilibrium towards the amide product. libretexts.orgacsgcipr.org

Alternatively, activating agents can be employed to facilitate amide bond formation under milder conditions. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a good leaving group, which is then readily displaced by the amine nucleophile. libretexts.org Other methods involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, prior to reaction with the amine. nih.govlibretexts.org

The reaction of this compound with a carboxylic acid would lead to the formation of an amide. Given the two amine groups, the reaction could potentially yield a mono-amide, a di-amide, or a mixture of both, depending on the stoichiometry and reaction conditions. The primary amine is generally more nucleophilic and less sterically hindered, making it the more likely site of initial acylation.

Common Methods for Amide Formation from Carboxylic Acids and Amines:

MethodDescriptionConditions
Thermal Condensation Direct heating of the carboxylic acid and amine. libretexts.orgacsgcipr.orgHigh temperatures (>100°C), often with removal of water. libretexts.orgacsgcipr.org
Using Activating Agents Employing a coupling reagent like DCC to activate the carboxylic acid. libretexts.orgMilder conditions, often at room temperature. libretexts.org
Via Acid Chlorides/Anhydrides Conversion of the carboxylic acid to a more reactive acylating agent. nih.govlibretexts.orgTypically rapid reactions at room temperature, often with a base to neutralize HCl. libretexts.org
Metal-Catalyzed Condensation Use of metal catalysts like TiCl4 or ZrCl4 to promote the reaction. nih.govVaries with the catalyst, can offer high yields under specific conditions. nih.govresearchgate.net

Quaternization Reactions and Formation of Quaternary Ammonium Salts for Ionic Liquid Synthesis

Quaternary ammonium salts are formed through the quaternization of tertiary amines with alkyl halides, a reaction also known as the Menschutkin reaction. nih.gov This is a bimolecular nucleophilic substitution (SN2) reaction where the amine acts as the nucleophile. nih.gov The reaction rate can be influenced by the polarity of the solvent, with more polar solvents stabilizing the transition state. nih.gov

This compound, being a secondary amine, can be alkylated to a tertiary amine and subsequently quaternized to form a quaternary ammonium salt. This process, if carried out exhaustively, can lead to the formation of a quaternary ammonium salt. libretexts.org These salts, particularly those with specific counter-ions, can function as ionic liquids. nih.govpsu.edu Ionic liquids are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts. psu.edu

Modified Mannich Reaction Derivatizations and Bis(phenol) Amine Synthesis

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, leading to the formation of a β-aminocarbonyl compound known as a Mannich base. nih.gov This reaction is a valuable tool for carbon-carbon bond formation and the introduction of an aminomethyl group. nih.gov

In the context of phenols, the Mannich reaction can be used to introduce aminomethyl groups onto the aromatic ring, typically at positions ortho to the hydroxyl group. nih.gov The use of a diamine like this compound in a Mannich reaction with a phenol (B47542) and formaldehyde could potentially lead to the formation of bis(phenol) amine structures, where two phenolic units are linked via the diamine. The specific outcome would depend on the stoichiometry and the reactivity of the phenolic substrate. mdpi.com

Aza-Michael Addition for Polymer Functionalization

The aza-Michael addition is the conjugate addition of an amine to an electron-deficient alkene, such as an acrylate (B77674) or a vinyl sulfone. nih.gov This reaction is a highly efficient method for forming carbon-nitrogen bonds and is widely used in polymer chemistry for both polymer synthesis and post-polymerization modification. nih.govrsc.orgdtu.dk

The primary and secondary amine groups of this compound are both capable of participating in aza-Michael additions. This makes the compound a useful crosslinking agent or functionalizing agent for polymers containing Michael acceptor groups. The reaction can be used to introduce the methoxyethylaminoethyl functionality into a polymer backbone or as a pendant group, thereby modifying the polymer's properties. For instance, it can be used in the preparation of hydrogels or other functional materials. dtu.dk A challenge in using primary amines for bis-Michael addition is the often-reduced reactivity of the resulting secondary amine after the first addition. nih.gov

Key Aspects of Aza-Michael Addition in Polymer Chemistry:

AspectDescription
Monomers Involves the reaction of amines with electron-deficient alkenes (e.g., acrylates, vinyl sulfones). nih.gov
Applications Used for step-growth polymerization, polymer crosslinking, and post-polymerization functionalization. nih.govrsc.org
Catalysis Can proceed thermally without a catalyst, or be catalyzed by acids or bases. nih.gov
Reactivity The reactivity of the amine is a key factor, with primary amines able to undergo double addition. nih.gov

Synthesis of Homochiral Tris(2-alkyl-2-aminoethyl)amine Derivatives

A significant advancement in the synthesis of chiral ligands is the development of a novel method for producing 3-fold symmetric, homochiral tris(2-alkyl-2-aminoethyl)amine (TREN) derivatives. acs.orgnih.govresearchgate.net This synthetic route is versatile and begins with readily available chiral α-amino aldehydes. acs.orgnih.govresearchgate.net The core of this methodology is the utilization of simple chiral α-amino acids to construct a TREN backbone with β-carbon substitutions. acs.org

The general procedure involves the reductive amination of a chiral N-protected α-amino aldehyde. acs.org For instance, the synthesis of a homochiral tris(2-methyl)-TREN derivative starts from either L- or D-alanine. Commercially available N-BOC-L-alaninal reacts with ammonium acetate (B1210297) under reductive amination conditions to yield the protected tris(methyl)TREN compound in a high yield of 97%. acs.org To obtain the opposite enantiomer, the synthesis commences with D-N-BOC-alanine, which is first reduced to the corresponding amino alcohol. acs.org

The optical purity of the resulting N-BOC protected derivatives, such as tris(2-methyl-2-aminoethyl)amine and tris(2-hydroxymethyl-2-aminoethyl)amine, has been confirmed through polarimetry and chiral NMR chemical shift experiments. acs.orgnih.govresearchgate.net An X-ray diffraction study of the L-alanine derivative, tris(2-methyl-2-aminoethyl)amine·3HCl (L-Ala3-TREN), confirmed its cubic crystal structure. acs.orgnih.gov

These chiral TREN derivatives serve as foundational platforms for creating more complex molecules, such as water-soluble chelators for medical imaging applications. acs.orgnih.govacs.org For example, the triserine-derived backbone, tris(2-hydroxymethyl-2-aminoethyl)amine (L-Ser3-TREN), can be attached to three 3-hydroxy-1-methyl-2(1H)-pyridinonate (3,2-HOPO) moieties. acs.orgnih.gov Subsequent complexation with Gadolinium(III) yields a complex, Gd(L-Ser3-TREN-Me-3,2-HOPO)(H₂O)₂, which demonstrates potential as an MRI contrast agent due to its enhanced water solubility compared to the parent complex. acs.orgnih.govacs.org

Table 1: Synthesis of Homochiral TREN Derivatives

Starting Material Product Yield
N-BOC-L-alaninal Protected tris(methyl)TREN (L-4a) 97%

Synthesis of Diiron Aminocarbyne Complexes with Amine Ligands

The synthesis of diiron aminocarbyne complexes featuring various amine ligands, including those with ether functionalities, demonstrates a key area of research in organometallic chemistry. mdpi.com These complexes are typically synthesized through a straightforward two-step procedure. mdpi.com The process starts with the substitution of a carbon monoxide (CO) ligand with an isocyanide (CNR), followed by alkylation of the isocyanide ligand, often using methyl triflate. mdpi.com

A common strategy to facilitate the coordination of an amine ligand is to first replace a CO ligand with a more labile one, such as acetonitrile (B52724) (NCMe). mdpi.com This is often achieved using trimethylamine-N-oxide (TMNO). mdpi.com The resulting acetonitrile adducts, such as [Fe₂Cp₂(NCMe)(CO)(μ-CO){μ-CN(Me)(R)}]CF₃SO₃, are then reacted with a primary amine. mdpi.comresearchgate.net

This methodology has been successfully applied to incorporate primary amines that contain an additional functional group, such as an alcohol or an ether. mdpi.comresearchgate.net Specifically, the reaction with 2-methoxyethylamine (NH₂CH₂CH₂OMe) leads to the formation of the complex [Fe₂Cp₂(NH₂CH₂CH₂OMe)(CO)(μ-CO){μ-CN(Me)(Cy)}]CF₃SO₃ in high yield (95%). mdpi.comresearchgate.net This reaction proceeds via the replacement of the labile acetonitrile ligand. mdpi.comresearchgate.net

The resulting diiron complexes have been thoroughly characterized using analytical and spectroscopic techniques. researchgate.net The stability and behavior of these complexes, particularly in aqueous media, have also been assessed. researchgate.net For instance, novel diiron amine complexes have been synthesized from [Fe₂Cp₂(CO)₂(μ-CO){μ-CN(Me)(Cy)}]CF₃SO₃ and tested for their antiproliferative activity on various human cancer cell lines, showing that some complexes exhibit significant cytotoxicity and selectivity. nih.gov

Table 2: Synthesis of Diiron Aminocarbyne Complexes with Functionalized Amines

Precursor Complex Amine Ligand Product Complex Yield
[Fe₂Cp₂(NCMe)(CO)(μ-CO){μ-CN(Me)(Me)}]CF₃SO₃ Ethanolamine (NH₂CH₂CH₂OH) [Fe₂Cp₂(NH₂CH₂CH₂OH)(CO)(μ-CO){μ-CN(Me)(Me)}]CF₃SO₃ 81%
[Fe₂Cp₂(NCMe)(CO)(μ-CO){μ-CN(Me)(Cy)}]CF₃SO₃ Ethanolamine (NH₂CH₂CH₂OH) [Fe₂Cp₂(NH₂CH₂CH₂OH)(CO)(μ-CO){μ-CN(Me)(Cy)}]CF₃SO₃ 91%
[Fe₂Cp₂(NCMe)(CO)(μ-CO){μ-CN(Me)(Cy)}]CF₃SO₃ 2-Methoxyethylamine (NH₂CH₂CH₂OMe) [Fe₂Cp₂(NH₂CH₂CH₂OMe)(CO)(μ-CO){μ-CN(Me)(Cy)}]CF₃SO₃ 95%

Reactivity and Reaction Mechanisms of 2 Aminoethyl 2 Methoxyethyl Amine

Nucleophilic Behavior and Fundamental Reaction Pathways

The reactivity of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE is fundamentally characterized by the nucleophilic nature of its nitrogen atoms. Both the primary and secondary amine groups possess lone pairs of electrons, rendering them susceptible to attack by electrophilic species. The general trend for the nucleophilicity of amines is that it increases with the degree of substitution, from primary to secondary amines. masterorganicchemistry.com This is attributed to the electron-donating inductive effect of alkyl groups, which enhances the electron density on the nitrogen atom. masterorganicchemistry.com Therefore, the secondary amine in this compound is expected to be more nucleophilic than the primary amine group.

The presence of the methoxyethyl group can also influence the nucleophilicity. The ether oxygen's lone pairs can participate in intramolecular hydrogen bonding, which may affect the availability of the amine's lone pair for external reactions.

Fundamental reaction pathways for this compound include:

Alkylation: As nucleophiles, both the primary and secondary amines can react with alkyl halides in a nucleophilic substitution reaction to form more substituted amines. The reaction proceeds via an SN2 mechanism. The secondary amine, being more nucleophilic, is likely to react preferentially. researchgate.net

Acylation: The amine groups readily react with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is a nucleophilic acyl substitution.

Reaction with Carbonyl Compounds: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. The secondary amine can also react with carbonyl compounds to form enamines.

Michael Addition: The amine groups can act as nucleophiles in a Michael addition reaction, attacking the β-carbon of an α,β-unsaturated carbonyl compound.

Reaction with Carbon Dioxide: A significant reaction pathway, particularly relevant in the context of carbon capture technologies, is the reaction with carbon dioxide (CO₂). This reaction typically proceeds through the formation of a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule) to form a carbamate (B1207046). bohrium.comresearchgate.net

Reaction Kinetics Studies

Kinetics of Carbon Dioxide Absorption in Aqueous and Non-Aqueous Systems

The reaction between amines and CO₂ is a critical process in industrial gas purification. Studies on AEEA, a diamine with both primary and secondary amino groups, show that the absorption kinetics of CO₂ are significant. researchgate.net For this compound, the rate of CO₂ absorption would be influenced by the concentration of the amine, temperature, and the solvent system (aqueous or non-aqueous).

In aqueous systems, the reaction rate is generally faster than in non-aqueous systems like methanol (B129727) or ethanol. colab.ws The reaction order with respect to the amine is often greater than one, suggesting a more complex mechanism than a simple bimolecular collision. bohrium.com

Mechanistic Investigations of Zwitterion Formation in CO₂ Capture

The most widely accepted mechanism for the reaction of primary and secondary amines with CO₂ is the zwitterion mechanism. bohrium.comchemguide.co.ukwikipedia.org This mechanism involves two steps:

Zwitterion Formation: The nucleophilic amine attacks the electrophilic carbon atom of the CO₂ molecule to form a zwitterionic intermediate. chemguide.co.ukwikipedia.orgyoutube.combyjus.comyoutube.com

Deprotonation: A base, typically another amine molecule from the solution, removes a proton from the nitrogen atom of the zwitterion to form a stable carbamate and a protonated amine. bohrium.comchemguide.co.uk

Influence of Solvation Environment on Reaction Rates

The solvation environment significantly impacts the reaction rates of amines with CO₂. The polarity and protic nature of the solvent can influence the stability of the transition state and the intermediates.

Protonation Equilibria and Determination of Dissociation Constants (pKa)

The basicity of this compound is described by its protonation equilibria and the corresponding dissociation constants (pKa) of its conjugate acids. The amine groups can accept protons from an acid to form ammonium (B1175870) ions. researchgate.net

R₂NH + H₃O⁺ ⇌ R₂NH₂⁺ + H₂O RNH₂ + H₃O⁺ ⇌ RNH₃⁺ + H₂O

The pKa value is a measure of the acidity of the conjugate acid. A higher pKa value corresponds to a stronger base. For a diamine like this compound, there will be two pKa values, one for each amine group. Generally, the pKa of the secondary amine's conjugate acid is expected to be slightly higher than that of the primary amine's conjugate acid due to the electron-donating effect of the alkyl groups. masterorganicchemistry.com

The determination of pKa values can be achieved through various experimental techniques, including potentiometric titration and spectroscopic methods. Computational methods, such as those based on quantum chemistry, can also be employed to estimate pKa values. srce.hr

Chemical Degradation Pathways in Non-Biological Systems

In non-biological systems, this compound can undergo chemical degradation, particularly under harsh conditions such as high temperatures and in the presence of oxidative or alkaline environments.

One potential degradation pathway, by analogy with poly(2-aminoethyl methacrylate), could involve the nucleophilic nature of the primary amine in alkaline media. researchgate.net This could lead to intramolecular rearrangement or hydrolysis of parts of the molecule if susceptible bonds are present.

Oxidative degradation can also occur, where the amine groups are oxidized, potentially leading to the formation of nitrosamines, aldehydes, and other degradation products. The presence of the ether linkage might also be a site for degradation under certain conditions, although ethers are generally quite stable.

Oxidative Degradation Mechanisms

Oxidative degradation is a significant concern for amines, particularly in industrial settings where they are exposed to oxygen, often at elevated temperatures. atamankimya.com For this compound, the degradation process is likely initiated by the formation of radicals, which can then propagate through various reaction pathways.

The primary and secondary amine groups are susceptible to oxidative attack. The presence of oxygen can lead to the cleavage of C-N bonds, resulting in the formation of smaller amines, aldehydes, and ammonia (B1221849). wikipedia.orgnih.gov Studies on N-methyldiethanolamine (MDEA), which contains a tertiary amine and hydroxyl groups, show that oxidative degradation is accelerated at higher temperatures (above 70°C) and increased CO2 loading. wikipedia.org The degradation products of MDEA include smaller amines like monoethanolamine (MEA) and methyl-aminoethanol (MAE), as well as various acids and amides. atamankimya.comwikipedia.org By analogy, the oxidative degradation of this compound would be expected to produce a complex mixture of products. The ether linkage might also be a site of oxidative cleavage, a pathway observed in the degradation of other ether-containing compounds. nih.gov

Mechanistic studies on diamine-appended metal-organic frameworks suggest that oxidative degradation can proceed via C-N bond cleavage through pathways involving carbon-centered radicals, leading to the formation of aldehydes and imines. nih.gov For this compound, this could involve hydrogen abstraction from the carbon atoms adjacent to the nitrogen atoms or the ether oxygen, followed by reaction with oxygen.

Table 1: Potential Oxidative Degradation Products of this compound (based on analogous compounds) This table is illustrative and based on the degradation products of similar amines like MDEA and diamines.

Product CategoryPotential ExamplesPrecursor Moiety
Smaller Amines 2-Methoxyethylamine (B85606), Ethylenediamine (B42938)Cleavage of the C-N bond
Aldehydes Formaldehyde (B43269), GlyoxalOxidation of amine or ether fragments
Amides N-(2-methoxyethyl)formamideReaction of amine with formic acid
Acids Formic acid, Acetic acidFurther oxidation of degradation fragments

Thermal Degradation Processes

Thermal degradation of amines, especially in the context of CO2 capture, is often dependent on the presence of CO2 and high temperatures, typically found in stripper and reboiler units of industrial plants. acs.orgbre.com For diamines, a common thermal degradation pathway involves the formation of cyclic ureas, such as imidazolidinones, through intramolecular cyclization of an amine carbamate intermediate. researchgate.net

In the case of this compound, the presence of both a primary and a secondary amine allows for the formation of a carbamate at either nitrogen. This intermediate could then undergo intramolecular cyclization to form a substituted imidazolidinone. A study on the thermal degradation of linear amines showed that the rate of degradation tends to decrease with increasing chain length. researchgate.net However, the ether linkage in this compound introduces a different structural element that could affect its thermal stability. Research on the thermal stability of MDEA indicates that it is relatively resistant to thermal degradation compared to primary and secondary amines like MEA and diethanolamine (B148213) (DEA). bre.com This suggests that the secondary amine portion of the target molecule might exhibit some degree of thermal stability.

It has been noted that while some amines degrade significantly under thermal stress, others can reach a thermodynamic equilibrium with their degradation products. researchgate.net The specific degradation pathway and rate for this compound would depend on factors such as temperature, CO2 loading, and the presence of other compounds in the system.

Table 2: Investigated Thermal Degradation of Linear Amines at 150°C Data from a study on analogous linear amines, which may provide insight into the relative stability of diamine structures. researchgate.net

AmineConcentration (m)CO2 Loading (mol/mol amine)Degradation Rate (mM/week)
Ethylenediamine (EDA)50.4~150
1,3-Diaminopropane (PDA)50.4~50
1,4-Diaminobutane (DAB)50.4~25
Hexamethylenediamine (HMDA)2.50.4~10

pH-Dependent Chemical Degradation of Amine-Functionalized Polymers

While specific data on polymers functionalized with this compound is not available, the principles of pH-dependent degradation can be understood by examining analogous systems, such as poly(β-amino ester)s (PBAEs) and other polymers containing amine groups. nih.gov The degradation of such polymers is often influenced by the pH of the surrounding environment due to the protonation state of the amine functionalities. researchgate.net

In acidic environments, the amine groups in the polymer chain become protonated, forming ammonium ions. This generally increases the polymer's solubility in aqueous solutions. However, for polymers with hydrolyzable linkages like esters, this increased acidity can either accelerate or decelerate degradation depending on the specific mechanism (e.g., general acid catalysis vs. specific acid catalysis). nih.govyoutube.com

Conversely, in basic or alkaline conditions, the amine groups are deprotonated and thus uncharged. This can lead to a decrease in the polymer's water solubility. Despite this, the deprotonated amine can act as a nucleophile or a general base, catalyzing the hydrolysis of other functional groups within the polymer, such as esters. nih.gov For instance, in PBAEs, degradation is faster at higher pH values, suggesting that the deprotonated tertiary amines accelerate ester hydrolysis. nih.gov

Therefore, for a hypothetical polymer functionalized with this compound, one would expect a complex pH-dependent degradation profile. The primary and secondary amines would have different pKa values, leading to a range of protonation states as the pH changes. This would in turn affect the polymer's solubility and the potential for intramolecular catalysis of the degradation of the polymer backbone or other functional groups.

Advanced Spectroscopic Characterization Techniques for 2 Aminoethyl 2 Methoxyethyl Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE and its derivatives.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the identity and purity of this compound. The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments within the molecule. For instance, the methoxy (B1213986) group (CH₃O-) would exhibit a singlet, while the methylene (B1212753) groups (-CH₂-) adjacent to the amine and ether functionalities would appear as multiplets due to spin-spin coupling. The chemical shifts of these protons provide crucial information about their electronic environment.

Similarly, the ¹³C NMR spectrum would display a unique resonance for each carbon atom in a distinct environment. The number of signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, thus confirming the structural integrity of the molecule. The chemical shifts in ¹³C NMR are sensitive to the nature of the functional groups, with carbons bonded to electronegative atoms like oxygen and nitrogen resonating at lower fields (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃O-3.2 - 3.458 - 60
-OCH₂-3.4 - 3.670 - 72
-NCH₂- (methoxyethyl)2.7 - 2.950 - 52
-NCH₂- (aminoethyl)2.6 - 2.848 - 50
H₂N-CH₂-2.8 - 3.040 - 42
NH and NH₂1.0 - 3.0 (broad)-

Note: These are estimated values based on analogous compounds and are subject to solvent and concentration effects.

This compound is an achiral molecule and therefore does not exhibit enantiomerism. However, it can be used as a ligand to form chiral metal complexes. In such cases, chiral NMR spectroscopy becomes a powerful tool for assessing the stereochemical purity of these complexes. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments for the enantiomers of the complex, leading to the separation of their NMR signals. nih.govmdpi.com This allows for the determination of enantiomeric excess.

For instance, a chiral auxiliary can interact with the enantiomeric forms of a metal complex of this compound through non-covalent interactions, leading to the formation of transient diastereomeric species that are distinguishable by NMR. nih.gov Advanced multinuclear NMR techniques, such as ³¹P or ⁷⁷Se NMR, can also be employed if the ligand is appropriately functionalized or if a suitable chiral derivatizing agent is used. mdpi.com

NMR spectroscopy is instrumental in determining the conformation of metal complexes of this compound in solution. Techniques such as 2D NMR (COSY, HSQC, HMBC, and NOESY) can provide through-bond and through-space correlations between nuclei, which helps in assigning the full proton and carbon spectra and in elucidating the coordination geometry and ligand conformation upon complexation.

For example, a study on the charge transfer complexes of a similar ligand, tris(2-aminoethyl)amine (B1216632) (TREN), utilized ¹H and ¹³C NMR to characterize the interactions with π-acceptors in solution. researchgate.net Changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal center can indicate the sites of binding and provide insights into the conformational changes of the ligand. The coordination of the amine and ether functionalities to a metal ion would lead to significant downfield shifts of the adjacent proton and carbon signals due to the deshielding effect of the metal center.

Vibrational Spectroscopy (FTIR) for Functional Group Verification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for the verification of the functional groups present in this compound. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of primary and secondary amine groups would be confirmed by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ range. The ether linkage (C-O-C) would give rise to a strong, characteristic asymmetric stretching band between 1070 and 1150 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

While a specific FTIR spectrum for this compound is not readily published, the spectra of analogous compounds provide a reliable reference. For example, the FTIR spectrum of tris(2-aminoethyl)amine shows characteristic N-H and C-H stretching bands. chemicalbook.comspectrabase.com Similarly, the IR spectrum of 2-methoxyethylamine (B85606) displays the key vibrational modes for the amine and ether functional groups. nih.gov

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretching3300 - 3500Medium-Weak
C-H (Aliphatic)Stretching2850 - 3000Medium-Strong
C-O (Ether)Asymmetric Stretching1070 - 1150Strong
C-N (Amine)Stretching1000 - 1250Medium
N-H (Amine)Bending1590 - 1650Medium
C-H (Aliphatic)Bending1350 - 1470Medium

X-ray Diffraction Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

By growing suitable single crystals of a metal complex of this ligand, SC-XRD can reveal the coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar), the denticity of the ligand (i.e., how many donor atoms bind to the metal), and the specific atoms involved in the coordination. It can also elucidate intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While a crystal structure for a complex of this compound is not available in the primary literature, the crystal structure of a charge-transfer complex of tris(2-aminoethyl)amine (TREN) with picric acid has been determined, revealing stabilization through hydrogen bonding and dipole-dipole interactions. researchgate.net Such studies on related ligands provide a framework for understanding the potential solid-state structures of complexes involving this compound.

Conformational Preferences in Crystalline State

Studies on molecules containing methoxyethyl groups, such as 2'-O-(2-methoxyethyl)-RNA (MOE-RNA), reveal distinct conformational tendencies. In the crystal structure of a fully modified MOE-RNA dodecamer, the torsion angle around the ethylene (B1197577) alkyl chain of the methoxyethyl substituent predominantly assumes a gauche conformation. nih.gov This preference for a gauche arrangement is a key factor in the preorganization of the molecule's conformation. nih.gov

In a copper (II) complex incorporating a ligand derived from a related polyamine, {2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]-6-hydroxyphenolato}, the ligand binds in a tetradentate fashion. The crystal structure shows a distorted square-pyramidal geometry around the copper ion, with the nitrogen and oxygen atoms of the ligand forming the basal plane. researchgate.net The complex molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming dimers. researchgate.net This illustrates how the amine and ether functionalities can participate in coordination and extensive hydrogen-bonding networks within a crystal.

Table 1: Predicted Conformational and Interaction Features in Crystalline this compound

FeaturePredicted CharacteristicBasis for Prediction
Methoxyethyl Group ConformationPredominantly gaucheAnalysis of 2'-O-(2-methoxyethyl)-RNA crystal structure. nih.gov
Primary Intermolecular ForcesHydrogen Bonding (N-H···N, N-H···O)Presence of amine and ether groups; studies on similar molecules. mdpi.com
Molecular PackingFormation of extended networks or dimersDriven by strong hydrogen bond donors and acceptors. researchgate.net

Mass Spectrometry (MS) Applications for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound, the fragmentation behavior under electron ionization (EI) can be predicted based on established principles for aliphatic amines and ethers. libretexts.orgmiamioh.edu

The molecular ion (M⁺) peak for a compound containing nitrogen, like an amine, is expected to have an odd-numbered mass-to-charge ratio (m/z), a rule known as the Nitrogen Rule. libretexts.org The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

For this compound (molar mass: 118.18 g/mol ), several α-cleavage pathways are possible, leading to characteristic fragment ions.

Key Fragmentation Pathways:

Cleavage adjacent to the secondary amine (NH):

Loss of an ethyl radical (•CH₂CH₃) is not possible.

Loss of a methoxyethyl radical (•CH₂CH₂OCH₃) would lead to a fragment at m/z 59.

Loss of an aminoethyl radical (•CH₂CH₂NH₂) is less likely from this position.

Cleavage adjacent to the primary amine (NH₂):

Loss of a hydrogen radical (•H) is possible.

Cleavage of the C-C bond would result in a fragment at m/z 30 ([CH₂=NH₂]⁺).

Fragmentation can also occur at the ether linkage. The fragmentation of ethers often involves cleavage of the C-O bond or the C-C bond adjacent to the oxygen.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Structurem/z (Nominal)Fragmentation Pathway
[C₅H₁₄N₂O]⁺118Molecular Ion (M⁺)
[C₂H₅N]⁺43α-cleavage
[C₂H₆N]⁺44α-cleavage
[C₃H₈NO]⁺74α-cleavage
[CH₄N]⁺30α-cleavage ([CH₂=NH₂]⁺)
[C₂H₅O]⁺45Cleavage of C-C bond next to ether O

This table is based on general fragmentation rules for amines and ethers and may not represent all observed fragments.

Studies on more complex molecules containing similar moieties, such as N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, confirm that fragmentation often occurs at the bonds adjacent to nitrogen atoms. nih.gov The systematic study of fragmentation patterns is crucial for the rapid screening and identification of related compounds in various samples. nih.gov

Circular Dichroism Spectroscopy for Chiral Metal Complex Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the three-dimensional structure of chiral molecules, including metal complexes. researchgate.net When an achiral ligand like this compound coordinates to a metal center, it can do so in a way that generates a chiral complex. If the ligand itself is chiral, or if it complexes with a metal to form a non-superimposable mirror image, the resulting complex will be optically active and thus CD-active. rsc.org

CD spectroscopy is particularly valuable for determining the absolute configuration (e.g., Δ or Λ) of metal complexes and for quantifying the enantiomeric excess (ee) of chiral amines. nih.govnih.gov The principle involves the formation of diastereomeric complexes by reacting the chiral amine with a metal-containing sensing ensemble. These diastereomers have distinct CD spectra. The signs of the Cotton effects observed in the CD spectrum are directly related to the chirality of the amine and the resulting conformation of the complex. nih.gov

For example, research has shown that iron(II) complexes can be used to determine the ee of chiral primary amines. nih.govnih.gov The amine condenses with an aldehyde to form a chiral imine, which then complexes with Fe(II) to create an octahedral complex. The resulting diastereomeric complexes (Δ and Λ) are CD-active, with signals in both the visible (from metal-to-ligand charge-transfer bands) and UV regions. nih.gov The preferred isomer can be identified; for instance, with enantiomerically pure imine complexes, the Δ-fac isomer was found to be preferred in one study. nih.gov

Similarly, copper(II) complexes with bidentate enantiopure Schiff base ligands yield chiral, non-planar structures. The chirality of the ligand diastereoselectively induces a specific configuration (Δ or Λ) at the copper center. rsc.org Time-dependent density functional theory (TDDFT) calculations can be used to simulate the CD spectra for the different diastereomers (e.g., Λ-Cu-R-L1 and Δ-Cu-R-L1), and the results show that the spectrum is largely dominated by the configuration at the metal center. rsc.org

Table 3: Application of CD Spectroscopy to Chiral Amine-Metal Complexes

Metal Complex SystemAnalytical GoalKey CD Spectral FeatureReference
Fe(II) with chiral imine ligandsDetermination of enantiomeric excess (ee) of primary aminesCotton effects in visible and UV regions; sign correlates with chirality. nih.govnih.gov
Cu(II) with enantiopure Schiff base ligandsDetermination of induced metal-centered chirality (Δ/Λ)Consistent spectral features for a given ligand chirality; dominated by metal configuration. rsc.org
Multimetallic TPMA-based complexesAmplification of CD signal for chiral analysisStrong CD signal in the 250-300 nm region, with intensity and shape affected by the metal. unipd.it

If this compound were used to synthesize a chiral derivative or if it were to coordinate to a metal center in a chiral fashion, CD spectroscopy would be an essential tool for characterizing the stereochemistry of the resulting species.

Computational and Theoretical Studies on 2 Aminoethyl 2 Methoxyethyl Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict reaction energies, study mechanisms, and determine various molecular properties. However, a specific application of DFT to study (2-AMINOETHYL)(2-METHOXYETHYL)AMINE, as per the detailed sub-topics below, has not been identified in the reviewed literature.

Prediction of Coordination Behavior and Metal Ion Binding Energies

There are no available scientific articles or public data that report on the use of DFT calculations to predict the coordination behavior or metal ion binding energies specifically for this compound. While DFT is a standard method for studying metal-ligand interactions in related polyamines and amino alcohols, research focusing on the binding characteristics of this compound with various metal ions has not been published.

Table 1: Predicted Metal Ion Binding Energies for this compound

Metal Ion Coordination Site(s) Calculated Binding Energy (kJ/mol) Source

Elucidation of Protonation Order and pKa Values

Computational methods, particularly DFT combined with solvent models, are often used to predict the protonation sequence and pKa values of polyprotic molecules like diamines. This information is crucial for understanding their behavior in solution. Nevertheless, a literature search found no published studies that have computationally determined the protonation order or calculated the pKa values for the primary and secondary amine groups of this compound.

Table 2: Calculated pKa Values for this compound

Functional Group Calculated pKa Computational Method Source
Primary Amine Data Not Available Data Not Available N/A

Investigation of Reaction Mechanisms (e.g., CO2 Absorption Pathways)

The investigation of reaction mechanisms, such as the pathways for carbon dioxide (CO2) absorption, is a common application of DFT for amine-based solvents. These studies help in understanding the formation of carbamates or bicarbonate and the associated energy barriers. Despite the relevance of such studies for amines, no specific DFT investigation into the CO2 absorption mechanism involving this compound has been documented in scientific literature.

Prediction of Degradation Products and Mechanistic Routes

DFT calculations can be a valuable tool for predicting the potential degradation products of amines and elucidating the mechanistic pathways of their decomposition under various conditions (e.g., thermal or oxidative stress). For this compound, however, there are no published theoretical studies that predict its degradation products or outline the corresponding reaction mechanisms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with surrounding solvent molecules.

Simulation of Solvation Dynamics and Structural Flexibility

MD simulations are ideally suited to explore the solvation dynamics and structural flexibility of molecules like this compound in different environments (e.g., aqueous solutions). Such studies would reveal information about hydrogen bonding, solvent structure around the amine, and the conformational preferences of the molecule. A thorough search of the literature, however, did not yield any studies that have performed and reported on MD simulations specifically for this compound.

Analysis of Ion-Pairing Efficiency

The analysis of polar compounds like this compound in complex mixtures often relies on advanced chromatographic techniques. Ion-pairing chromatography (IPC) is a particularly relevant method for improving the retention of such polar metabolites in reversed-phase liquid chromatography. nih.gov The efficiency of ion-pairing is influenced by several physicochemical properties of the analyte. For this compound, its predicted properties suggest a high affinity for ion-pairing reagents. uni.lu

In IPC, an ion-pairing agent, such as tributylamine, is added to the mobile phase to form a neutral ion pair with the charged analyte, thereby increasing its retention on a nonpolar stationary phase. nih.gov The predicted properties of this compound that are pertinent to its behavior in an ion-pairing system are summarized in the table below. The predicted XlogP value of -1.3 indicates its high polarity. uni.lu The collision cross-section (CCS) values, which are related to the molecule's size and shape, are also crucial for understanding its transport properties and interaction with the stationary phase. uni.lu

Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C5H14N2O PubChem uni.lu
Monoisotopic Mass 118.11061 Da PubChem uni.lu
Predicted XlogP -1.3 PubChem uni.lu
Predicted Collision Cross Section ([M+H]+) 125.0 Ų PubChem uni.lu

The combination of IPC with mass spectrometry provides a powerful tool for the targeted analysis of polar amines. nih.gov For this compound, this approach would enable its quantification in various matrices, which is essential for applications such as monitoring its performance as a solvent in industrial processes.

Theoretical Modeling of Thermodynamic Properties

Theoretical models are indispensable for understanding and predicting the thermodynamic behavior of amines, particularly in the context of their application in areas like carbon dioxide capture.

The acid dissociation constant (pKa) is a fundamental property of an amine that governs its basicity and reactivity. Accurate computation of pKa values for alkanolamines requires careful consideration of various factors, especially entropy contributions. uregina.ca The pKa of a base is directly related to the Gibbs free energy of the protonation reaction in an aqueous solution. uregina.ca

For a molecule with multiple conformers like this compound, the entropy term in the pKa calculation is significantly affected by the conformational flexibility. uregina.ca The total entropy change upon protonation includes contributions from translational, rotational, vibrational, and electronic degrees of freedom, as well as the entropy of mixing of different conformers. uregina.ca Quantum chemistry techniques, often combined with a continuum solvation model like the IEFPCM (Integral Equation Formalism Polarizable Continuum Model), are employed to calculate these contributions. uregina.ca

Key Entropy Contributions in pKa Computation of Alkanolamines

Contribution Description Significance
Translational Entropy Entropy associated with the movement of the molecule as a whole. Standard contribution based on molecular mass.
Rotational Entropy Entropy associated with the rotation of the molecule. Depends on the moments of inertia.
Vibrational Entropy Entropy arising from the vibrational modes of the molecule. Significant contribution, especially from low-frequency modes.
Conformational Entropy Entropy of mixing of different stable conformers. Crucial for flexible molecules, often requires a detailed conformational analysis.

| Solvation Entropy | Change in entropy of the solvent upon dissolution of the amine and its protonated form. | A major factor, typically calculated using continuum solvation models. |

Aqueous solutions of amines are widely used for the removal of acid gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S) from industrial gas streams. researchgate.netresearchgate.net The efficiency of this process is largely determined by the solubility of the gas in the amine solution. researchgate.net Thermodynamic models are essential for designing and optimizing these gas sweetening processes. researchgate.net

For amine solutions, the electrolyte Non-Random Two-Liquid (eNRTL) model is a widely used thermodynamic framework to predict the vapor-liquid equilibrium (VLE) of systems containing electrolytes. researchgate.net This model can accurately represent the complex interactions in a solution containing the amine, water, the dissolved gas, and the various ionic species formed upon reaction. researchgate.net

Modeling the solubility of a gas like CO2 in an aqueous solution of this compound would involve a similar approach to that used for other alkanolamines like 2-((2-aminoethyl)amino)ethanol (AEEA). researchgate.net The model would need to account for the chemical reactions occurring in the liquid phase, namely the protonation of the two amine groups and the formation of carbamates. The key parameters for a thermodynamic model like the eNRTL model are typically obtained by fitting the model to experimental data on gas solubility, amine volatility, and speciation. researchgate.net

Key Parameters in Gas Solubility Modeling using the eNRTL Model

Parameter Type Description Importance
Binary Interaction Parameters Represent the non-ideal interactions between pairs of molecular and ionic species. Crucial for accurately describing the activity coefficients of all components.
Equilibrium Constants Thermodynamic equilibrium constants for all chemical reactions in the system (e.g., protonation, carbamate (B1207046) formation). Govern the distribution of species in the liquid phase at equilibrium.
Henry's Law Constants Describe the solubility of the gas in the pure solvent (water). Foundation for calculating the physical solubility of the gas.

| Amine Volatility Data | Experimental data on the partial pressure of the amine over its aqueous solution. | Used to determine the amine's activity coefficient and its interaction parameters with water. |

By employing such a rigorous thermodynamic model, the performance of this compound as a potential solvent for gas treating applications can be predicted over a wide range of operating conditions, including temperature, pressure, and gas loading. researchgate.net

Applications of 2 Aminoethyl 2 Methoxyethyl Amine in Advanced Materials and Catalysis

Role in Polymer Science and Functional Materials Development

Crosslinking Agent in Polyimine Network Synthesis

The bifunctional nature of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE, possessing both a primary and a secondary amine group, makes it a candidate for use as a crosslinking agent in the synthesis of polyimine networks. While direct studies detailing its specific use in polyimine synthesis are not prevalent in the provided results, the analogous compound N-(2-aminoethyl) methacrylamide (B166291) (AEMA) is noted for its role in enhancing hydrogel crosslinking. polysciences.com This suggests that the amine groups in this compound could similarly react with carbonyl compounds to form imine bonds, creating a crosslinked polymer network. The methoxyethyl group would be incorporated into the polymer structure, potentially influencing the network's physical and chemical properties, such as its hydrophilicity and thermal characteristics.

Chemical Modification and Functionalization of Polymer Backbones

The amine functionalities of this compound allow for its use in the chemical modification and functionalization of various polymer backbones. A common strategy involves the Paal-Knorr reaction, where the primary amine group of the molecule reacts with 1,4-dicarbonyl moieties present in polymers like alternating aliphatic polyketones. researchgate.net This reaction results in the formation of N-substituted pyrrole (B145914) rings along the polymer backbone, effectively grafting the (2-methoxyethyl)amine side chain onto the polymer. researchgate.net This modification can significantly alter the properties of the original polymer, such as its solubility and thermal behavior. The presence of the methoxyethyl group can enhance the hydrophilicity of the modified polymer.

Another approach for polymer functionalization is the aza-Michael addition, where the amine group reacts with α,β-unsaturated carbonyl compounds. For instance, 2-Methoxyethylamine (B85606) can be used for the chemical modification of α-acrylated cross-linked polymers through this reaction. sigmaaldrich.com This method allows for the introduction of the methoxyethyl amine moiety onto the polymer chain, which can be beneficial for creating materials with tailored properties for specific applications.

The impact of such modifications on polymer properties is significant. For example, the chemistry of the polymer backbone has been shown to be important for the cellular specificity of amino-acid-derived polyzwitterions. nih.gov Differences in hydrophobicity and zeta potential, influenced by the polymer backbone, can alter cell association. nih.gov Therefore, the incorporation of the (2-methoxyethyl)amine group can be a strategic tool for designing functional polymers for biomedical applications.

Component in Lipid-like Materials for Nucleic Acid Delivery

Lipid-like materials, or lipidoids, are a class of synthetic molecules that have shown great promise for the delivery of nucleic acids, such as siRNA and mRNA, into cells. nih.gov These materials are often synthesized through the conjugate addition of an amine to an acrylate (B77674) or acrylamide. nih.gov The amine component is crucial for the effectiveness of the lipidoid, as it provides the positive charge necessary to complex with the negatively charged nucleic acids and facilitates interaction with the cell membrane.

The development of effective nucleic acid delivery systems is a significant area of research, with applications in gene therapy and vaccine development. The synthesis of various cationic amphiphiles from amino acids has been explored to create liposomes for drug and nucleic acid delivery, with some studies highlighting the importance of specific amino acids like histidine for optimal performance. nih.gov This underscores the principle that the chemical structure of the amine-containing component is a key determinant of the delivery system's efficacy.

Intermediate for Biodegradable Polyester (B1180765) Synthesis

This compound and its derivatives can serve as important intermediates in the synthesis of biodegradable polyesters. These polymers are of great interest for biomedical applications and as environmentally friendly alternatives to conventional plastics. science.govnih.gov The amine and methoxy (B1213986) groups can be incorporated into the polyester structure to impart specific properties.

One approach involves using amine-functionalized monomers in enzymatic polymerization reactions. For example, lipase-catalyzed copolymerization of cyclic carbonates with amine-functionalized cyclocarbonates can produce aliphatic polycarbonates with amino groups. nih.gov These cationic polyesters can exhibit good biodegradability and pH-responsiveness, making them suitable for applications like tumor-specific drug delivery. nih.gov

In another strategy, a related compound, bis-(2-methoxyethyl)amine, has been used to synthesize a new monomer for a class of biodegradable, thermoresponsive polyesters. rsc.org These polyesters exhibit tunable cloud point temperatures and coacervation behavior in aqueous solutions. rsc.org The incorporation of the bis-2-methoxyethylamine pendant group was shown to increase the cloud point temperature, which is beneficial for many applications. rsc.org Cytotoxicity studies indicated that the resulting polyester is non-cytotoxic, suggesting its potential for use in functionalized therapeutic-delivery systems. rsc.org

The synthesis of biodegradable polyester/polyether resins can also be achieved via Michael-type addition reactions, where amino-telechelic polyethers are used to crosslink polyester prepolymers. rsc.org This method allows for the creation of resins with varying degrees of hydrophilicity and mechanical properties, depending on the chemical nature of the crosslinking agent.

Synthesis of Triplex-Forming Oligonucleotides for Nuclease Resistance

Triplex-forming oligonucleotides (TFOs) are synthetic strands of DNA or RNA that can bind to the major groove of a DNA double helix, forming a triple-helix structure. This ability to target specific DNA sequences makes them promising tools for gene targeting and antigene therapy. A significant challenge in the in vivo application of TFOs is their susceptibility to degradation by nucleases.

To overcome this, chemical modifications are introduced into the oligonucleotide structure. The incorporation of 2'-O-(2-methoxyethyl) (MOE) modified nucleosides has been shown to significantly enhance the nuclease resistance of TFOs. nih.govresearchgate.netrsc.org For instance, the incorporation of 2'-O-(2-methoxyethyl)-5-(3-aminoprop-1-ynyl)-uridine (MEPU) into TFOs renders them resistant to degradation by serum nucleases. nih.govresearchgate.net This modification also leads to very high triplex stability with their target duplexes. nih.govresearchgate.net

Similarly, the 2'-O-methoxyethyl analogue of 2-amino-3-methyl-5-(2′-O-methyl-β-d-ribofuranosyl)pyridine (MOE-MAP) has been synthesized and incorporated into oligonucleotides. rsc.org The presence of the MOE group dramatically increases the resistance of the oligonucleotides to degradation by serum nucleases compared to their deoxy counterparts. rsc.org

Furthermore, post-synthetic modification of TFOs containing derivatives of 2-aminoethyl-2'-deoxynebularine is another strategy to develop artificial nucleic acids that can recognize specific base pairs in the target DNA. researchgate.netnih.gov These modifications are crucial for expanding the range of DNA sequences that can be targeted by TFOs.

Advanced Chemical Building Blocks and Reagents

The most documented role for this compound is as a chemical intermediate or building block. cymitquimica.com Its distinct functional groups allow for a range of chemical modifications.

The compound can be used in the synthesis of more complex molecules for pharmaceuticals and surfactants. cymitquimica.com The primary amine is a reactive site for nucleophilic substitution or addition reactions, while the secondary amine can undergo similar reactions under different conditions. The ether group provides chemical stability and can influence the solubility and electronic properties of the final product. Its ability to act as a bidentate or tridentate ligand allows it to form stable complexes with various metal ions. cymitquimica.com

Use in Supramolecular Chemistry Architectures

There is no specific information available in the searched scientific literature regarding the use of this compound in the formation of supramolecular chemistry architectures. Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, to form larger, organized structures. Amines and ether groups, such as those present in the target compound, can in principle participate in such interactions. However, specific examples or detailed studies involving this compound have not been reported.

Precursor for Thermolabile Protecting Groups in Organic Synthesis

No research was found that describes the use of this compound as a precursor for thermolabile protecting groups. Thermolabile protecting groups are moieties used in organic synthesis to mask a reactive functional group, which can later be removed by the application of heat, often through an intramolecular cyclization reaction. While various amino alcohols have been investigated as precursors for such groups, there is no specific literature detailing the synthesis or application of a thermolabile protecting group derived from this compound.

Adsorbent for Environmental Remediation (e.g., Chloride Ion Removal)

The use of this compound as a direct adsorbent or as a functional group on an adsorbent material for the removal of chloride ions from the environment is not described in the available scientific literature. Research into adsorbents for anionic species like chloride often involves materials with positively charged surfaces or specific binding sites. While amine-functionalized materials are common in this field, there are no specific studies or data tables available that report on the efficacy or capacity of materials based on this compound for chloride ion remediation.

Coordination Chemistry of 2 Aminoethyl 2 Methoxyethyl Amine and Its Analogues

Ligand Design Principles and Denticity Considerations

(2-AMINOETHYL)(2-METHOXYETHYL)AMINE, and its analogues like tris(2-aminoethyl)amine (B1216632) (tren), are versatile ligands in coordination chemistry. The design of these ligands is centered around the number and type of donor atoms, which determines their denticity—the number of coordination sites they can occupy on a central metal ion.

The denticity of these amine-based ligands is a crucial factor in the stability and structure of the resulting metal complexes. For instance, tris(2-aminoethyl)amine is a tetradentate ligand, meaning it can bind to a metal ion through its four nitrogen atoms. chegg.com The presence of both primary and tertiary amine groups, and in the case of this compound, an ether oxygen, allows for a variety of coordination modes. The flexibility of the ethyl arms enables the ligand to adopt different conformations to accommodate the geometric preferences of various metal ions.

Analogues can be synthesized to fine-tune the ligand's properties. For example, replacing a primary amine with a different functional group or altering the length of the alkyl chains can modify the ligand's steric and electronic properties, thereby influencing the coordination geometry and reactivity of the metal complex.

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a metal salt in a suitable solvent. The lone pair of electrons on the nitrogen and oxygen atoms of the ligand donates to the empty orbitals of the metal ion, forming coordinate covalent bonds. docbrown.info

The resulting metal complexes are characterized using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the amine and ether groups to the metal ion by observing shifts in the characteristic vibrational frequencies of these groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon complexation. nih.gov

UV-Visible Spectroscopy: This method is employed to study the electronic transitions within the metal complex, which can provide insights into its geometry and the nature of the metal-ligand bonding. nih.gov

X-ray Crystallography: This powerful technique allows for the precise determination of the three-dimensional structure of the metal complex, including bond lengths and angles.

Mass Spectrometry: This is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern. nih.gov

Elemental Analysis: This analysis confirms the empirical formula of the synthesized complex. researchgate.net

Transition Metal Complexes (e.g., Fe(II), Ru(II), Cu(II))

This compound and its analogues form stable complexes with a wide range of transition metals. The coordination of these ligands to transition metal ions like Fe(II), Ru(II), and Cu(II) is well-documented. docbrown.info For example, amines can act as electron pair donor ligands with d-block transition metal ions, where the lone pair of electrons on the nitrogen atom forms a dative covalent bond with an empty orbital of the central metal ion. docbrown.info

The reaction of aqueous solutions of aliphatic amines with copper(II) salt solutions initially forms a hydrated copper(II) hydroxide (B78521) precipitate, which then dissolves in excess amine to form a deep blue ammine complex ion. docbrown.info The resulting complexes often exhibit interesting magnetic and electronic properties, making them relevant for applications in catalysis and materials science. The synthesis and structural characterization of copper(I) and copper(II) complexes with the tripodal tetradentate ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp), an analogue, have been reported. psu.edu

Metal Ion Typical Coordination Geometry Reference
Fe(II)Octahedral docbrown.info
Ru(II)Octahedral
Cu(II)Square Pyramidal, Octahedral docbrown.infopsu.edu

Rare-Earth Metal Complexes (e.g., Gd(III))

The coordination chemistry of this compound and its analogues extends to rare-earth metals. These larger and more electropositive metal ions have different coordination preferences compared to transition metals, often favoring higher coordination numbers. For instance, the reaction of tris(2-aminoethyl)amine coordinated to lanthanum(III) and gadolinium(III) with salicylaldehyde (B1680747) has been studied, leading to the formation of Schiff-base complexes. researchgate.net This reactivity difference has even been applied to the separation of La(III) and Gd(III). researchgate.net

Neutral and cationic rare-earth metal alkyl complexes containing the neutral [ONO]-type ligand bis(2-methoxyethyl)(trimethylsilyl)amine have also been synthesized and characterized. rwth-aachen.de These complexes are of interest due to their potential applications in catalysis and as magnetic resonance imaging (MRI) contrast agents.

Chelation Effects and Thermodynamic Stability Constants of Complexes

The chelate effect is a fundamental concept in coordination chemistry that describes the enhanced stability of a complex containing a multidentate ligand (a chelating agent) compared to a complex with analogous monodentate ligands. The formation of multiple bonds between the ligand and the central metal ion results in a more favorable entropy change, leading to a larger stability constant.

The thermodynamic stability of metal complexes is quantified by their stability constants (log K). A higher log K value indicates a more stable complex. For example, a quantitative analysis of the thermodynamic stabilities of Mn(II) complexes with various aminocarboxylate ligands has been performed, highlighting the features that contribute to greater complex stability. nih.gov The study of the thermodynamics of the chelate effect in the formation of copper(II) ethylenediamine (B42938) complexes in different solvent systems has shown that the chelation equilibrium is influenced by changes in the solvation of the reacting species. researchgate.net

Structure-Activity Relationships in Metal-Mediated Chemical Transformations

The structure of a metal complex plays a crucial role in its reactivity and catalytic activity. By systematically modifying the ligand structure, it is possible to tune the properties of the metal center and control the outcome of a chemical reaction. This is the essence of structure-activity relationship studies.

For instance, a series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were synthesized and evaluated for their antiproliferative properties. d-nb.info The study demonstrated how modifications to the amino moieties and piperidine (B6355638) N-substituents influenced the ligands' affinity and selectivity for the σ1 receptor. d-nb.info This highlights how subtle changes in ligand design can have a significant impact on biological activity.

Hybrid Materials Derived from Amine-Metal Oxide Interactions

The interaction of amine ligands like this compound and its analogues with metal oxides can lead to the formation of novel hybrid materials. These materials combine the properties of both the organic amine and the inorganic metal oxide, resulting in unique functionalities.

Environmental Chemistry and Degradation Fate of 2 Aminoethyl 2 Methoxyethyl Amine in Non Biological Systems

Atmospheric Degradation Pathways

Once released into the atmosphere, (2-AMINOETHYL)(2-METHOXYETHYL)AMINE is not expected to persist in its original form for long. The primary drivers of its atmospheric transformation are photo-oxidation processes, initiated mainly by hydroxyl (OH) radicals.

Photo-oxidation Processes and Product Formation

The atmospheric degradation of amines is predominantly initiated by their reaction with OH radicals, which are abundant in the troposphere during the day. For this compound, this reaction would likely proceed via hydrogen abstraction from various sites on the molecule. The presence of primary and secondary amine groups, as well as methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, provides multiple potential reaction sites.

Based on studies of similar amines like 2-aminoethanol (MEA), the reaction with OH radicals is expected to be rapid. copernicus.org The abstraction of a hydrogen atom can lead to the formation of several unstable radical intermediates. These intermediates would then undergo further reactions with molecular oxygen (O2) to form peroxy radicals (RO2). Subsequent reactions of these peroxy radicals, particularly in the presence of nitrogen oxides (NOx), are anticipated to yield a variety of oxidation products.

The primary photo-oxidation products are likely to include a range of carbonyl compounds, such as aldehydes and amides, resulting from the breakdown of the carbon-nitrogen bonds. For instance, the cleavage of the C-N bonds could lead to the formation of formaldehyde (B43269) and other smaller aldehydes.

Identification of Stable Atmospheric By-products

While many of the initial oxidation products are transient, further reactions can lead to the formation of more stable atmospheric by-products. Drawing parallels from the atmospheric degradation of other amines, several classes of stable compounds can be anticipated. nilu.com

Table 1: Predicted Stable Atmospheric By-products of this compound Photo-oxidation

By-product ClassPredicted Formation Pathway
Amides Oxidation of the amine functional groups.
Imines Initial oxidation products from primary and secondary amines.
Nitramines Reactions of amino radicals with nitrogen dioxide (NO2).
Aerosols Gas-to-particle conversion of low-volatility oxidation products.

The formation of nitramines is a particular concern with amine degradation, as some have been identified as potentially carcinogenic. nilu.no The yields of these products are highly dependent on the atmospheric concentrations of NOx. nilu.no Furthermore, the oxidation of this compound is expected to contribute to the formation of secondary organic aerosols (SOA). The low-volatility oxidation products can condense to form new particles or contribute to the growth of existing aerosol particles. nilu.com The exact composition of these aerosols would be complex, likely containing a mixture of the various oxidation products.

Aqueous and Terrestrial Environmental Fate Mechanisms

Should this compound be released into aquatic or terrestrial environments, its fate will be governed by a different set of processes. Its high water solubility, a common trait for amines, suggests that it will readily partition into the aqueous phase.

In water, the primary fate-determining process for many amines is biodegradation. However, in non-biological systems, other mechanisms become more significant. While direct studies are lacking, insights can be drawn from the behavior of other amines. For instance, ethylenediamine (B42938) (EDA) is not expected to volatilize significantly from water but can be removed through rapid biodegradation. who.int In the absence of microbial activity, the persistence of this compound would be higher.

In terrestrial environments, the amine is expected to exhibit strong adsorption to soil and sediment particles. nih.gov This is due to the potential for electrostatic interactions between the protonated amine groups and the negatively charged surfaces of clay minerals and organic matter. This strong binding would limit its mobility in the soil column and reduce its potential to leach into groundwater. The ether linkage in the molecule is generally stable to hydrolysis under typical environmental pH conditions.

Advanced Analytical Methodologies for Environmental Monitoring (excluding human exposure)

The effective monitoring of this compound in various environmental compartments requires sensitive and specific analytical methods. While no standardized methods exist specifically for this compound, techniques developed for other amines can be adapted.

For atmospheric monitoring, real-time analysis can be achieved using techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) . This method has been successfully used to monitor the gas-phase concentrations of amines like MEA during photo-oxidation experiments. copernicus.org For the collection and subsequent analysis of atmospheric particles, Aerosol Mass Spectrometry (AMS) provides detailed information on the chemical composition of the aerosol phase. nih.gov

For the analysis of aqueous and soil samples, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques. nih.gov These methods offer the high selectivity and sensitivity needed to detect and quantify trace levels of the target compound and its degradation products in complex environmental matrices. Prior to analysis, an extraction step, such as solid-phase extraction (SPE), would likely be necessary to concentrate the analyte and remove interfering substances from the sample.

The development and validation of specific analytical methods for this compound are crucial for accurately assessing its environmental concentrations and understanding its transformation pathways.

Future Research Directions and Emerging Areas for 2 Aminoethyl 2 Methoxyethyl Amine

Exploration of Novel and Sustainable Synthetic Routes

Currently, detailed synthetic routes specifically optimized for (2-AMINOETHYL)(2-METHOXYETHYL)AMINE are not extensively documented in peer-reviewed literature. Future research should prioritize the development of efficient and environmentally benign synthesis methods. Industrial preparation of similar short-chain amines often involves high-temperature and high-pressure conditions, which are energy-intensive and require robust equipment.

Future investigations could focus on:

Catalytic Amination: Exploring novel catalysts to facilitate the amination of precursors under milder conditions. This could involve screening different transition metal catalysts or enzymatic approaches.

Green Solvents and Reagents: Developing synthetic pathways that utilize greener solvents and starting materials to minimize environmental impact.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste.

A comparative table of potential synthetic approaches is presented below, based on general knowledge of amine synthesis.

Synthetic ApproachPotential AdvantagesPotential Precursors
Reductive AminationHigh selectivity, readily available starting materials2-(2-Methoxyethoxy)acetaldehyde, Ammonia (B1221849), Ethylamine
Nucleophilic SubstitutionDirect formation of C-N bond2-Methoxyethyl chloride, Ethylenediamine (B42938)
Catalytic HydrogenationUse of renewable hydrogenMethoxyacetonitrile, Ethylene (B1197577) glycol derivatives

Deeper Mechanistic Insights into Complex Reactions

The reactivity of this compound is largely unexplored. Its structure, featuring both a primary and a secondary amine group, as well as an ether linkage, suggests it could participate in a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for its application.

Future research should aim to:

Investigate Coordination Chemistry: Study its behavior as a ligand in the formation of metal complexes. The presence of multiple nitrogen and oxygen donor atoms could lead to the formation of stable chelates with interesting catalytic or material properties.

Elucidate Reaction Pathways: Conduct detailed kinetic and computational studies to understand how the molecule behaves in reactions such as N-alkylation, acylation, and condensation reactions.

Explore Asymmetric Reactions: Given its potential for chirality if appropriately substituted, its use in asymmetric synthesis could be a fruitful area of research.

Design and Development of Next-Generation Catalytic Systems

Amines are widely used as catalysts or ligands in catalysis. The unique structure of this compound makes it a candidate for developing novel catalytic systems. Research in this area could parallel studies on similar polyamines, such as tris(2-aminoethyl)amine (B1216632), which has been used to modify metal oxides for catalytic applications. sigmaaldrich.comtcichemicals.commdpi.comresearchgate.net

Potential catalytic applications to be explored include:

Homogeneous Catalysis: As a ligand for transition metal catalysts in cross-coupling reactions, hydrogenations, or polymerizations.

Heterogeneous Catalysis: Immobilized onto solid supports (e.g., silica, alumina) to create recyclable catalysts for fine chemical synthesis. The ether group might influence the interaction with the support and the catalytic activity.

Organocatalysis: As a catalyst in its own right for reactions such as the Knoevenagel condensation or Michael addition, similar to other amines.

Integration into Advanced Functional Materials with Tunable Properties

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials. The primary and secondary amine groups can serve as reactive sites for polymerization or for grafting onto surfaces, while the methoxyethyl group can influence properties like solubility, hydrophilicity, and thermal stability.

Future research could focus on incorporating this amine into:

Polymers and Resins: As a monomer or cross-linking agent in the production of polyamides, polyurethanes, or epoxy resins with tailored mechanical and thermal properties.

Self-Assembled Monolayers (SAMs): To modify the surface properties of materials for applications in electronics, sensors, or biocompatible coatings.

Metal-Organic Frameworks (MOFs): As a ligand to construct porous materials for gas storage, separation, or catalysis.

The potential for tuning material properties by incorporating this compound is summarized in the table below.

Material TypePotential Property ModificationPotential Application
PolyamidesIncreased flexibility and hydrophilicitySpecialty fibers, membranes
Epoxy ResinsModified curing kinetics and thermal stabilityAdhesives, coatings
Surface CoatingsAltered wettability and biocompatibilityBiomedical implants, anti-fouling surfaces

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-aminoethyl)(2-methoxyethyl)amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methoxyethylamine with 2-chloroethylamine in a polar aprotic solvent (e.g., DMF) under reflux, followed by purification via fractional distillation or column chromatography. Purity optimization requires monitoring by <sup>1</sup>H/<sup>13</sup>C NMR to confirm the absence of byproducts like unreacted amines or oxidation derivatives .
  • Critical Note : Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the amine groups, which can form nitrosamines or peroxides .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : <sup>1</sup>H NMR resolves methoxy (-OCH3) protons at ~3.3 ppm and amine (-NH-) protons at ~1.5–2.5 ppm. <sup>13</sup>C NMR distinguishes carbons adjacent to methoxy (~58 ppm) and amine groups (~45 ppm) .
  • FT-IR : Peaks at ~3350 cm<sup>-1</sup> (N-H stretch) and ~1100 cm<sup>-1</sup> (C-O-C stretch) confirm functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]<sup>+</sup> at m/z = 133.1 (C6H16N2O).

Q. What are the key safety considerations for handling this compound?

  • Methodology :

  • Peroxide Formation : Store under inert gas at ≤4°C and test for peroxides monthly using iodide/starch strips due to the risk of explosive peroxide formation upon air exposure .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) as it may act as a teratogen (observed in structurally similar amines at 2500 mg/kg in murine models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in polymer crosslinking?

  • Methodology : Discrepancies in crosslinking efficiency may arise from solvent polarity or pH. For example, in aqueous solutions, protonation of the amine reduces nucleophilicity, while nonpolar solvents enhance reactivity. Use kinetic studies (UV-Vis monitoring of reaction rates) and DFT calculations to model electron density distribution at amine sites under varying conditions .
  • Case Study : In acrylamide polymerization, steric hindrance from methoxy groups can slow crosslinking; adjusting monomer ratios (e.g., 1:2 amine:acrylamide) improves network stability .

Q. What experimental designs mitigate interference from nitrosamine byproducts in amine-based reactions?

  • Methodology :

  • Avoid Nitrosating Agents : Replace nitrate-containing reagents (e.g., NaNO2) with non-nitrosating alternatives.
  • Additive Use : Introduce antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to scavenge free radicals.
  • Analytical Validation : LC-MS/MS screening for nitrosamines (e.g., bis(2-methoxyethyl)nitrosoamine) with a detection limit of ≤1 ppb .

Q. How does this compound perform in biomolecular crystallization compared to traditional amines?

  • Methodology : In protein crystallization trials, this amine’s dual functionality (hydrogen bonding via -NH and hydrophobic interactions via -OCH3) can stabilize crystal lattices. Compare with PEG-based precipitants using hanging-drop vapor diffusion assays. For example, in lysozyme crystallization, 5% v/v of the amine in reservoir solution (0.1 M Bis-Tris pH 7.0) yielded monoclinic crystals with 1.8 Å resolution .

Data Contradiction Analysis

Q. Why do computational models underestimate the compound’s solubility in aqueous buffers?

  • Resolution : Many models fail to account for the "hydrophobic counterion effect" of methoxy groups. Experimental validation via shake-flask method (HPLC quantification) shows solubility increases by 20% in phosphate buffer (pH 7.4) compared to pure water. Adjust QSPR models by including solvatochromic parameters (α = H-bond acidity, β = H-bond basicity) .

Research Applications

Q. Can this amine act as a ligand in transition-metal catalysis?

  • Methodology : Test coordination with Pd(II) or Cu(I) in Suzuki-Miyaura coupling. UV-Vis titration (metal-ligand charge transfer bands at ~400 nm) and X-ray crystallography confirm octahedral coordination geometry. Catalytic efficiency (TON > 10<sup>3</sup>) depends on steric bulk from methoxy groups .

Safety and Compliance

Q. What waste disposal protocols are recommended for this compound?

  • Methodology : Neutralize with 5% acetic acid before incineration. Avoid mixing with oxidizing agents (e.g., HNO3) to prevent explosive reactions. Document disposal per EPA guidelines (40 CFR Part 262) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.